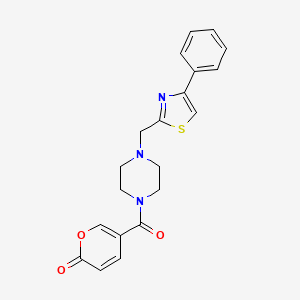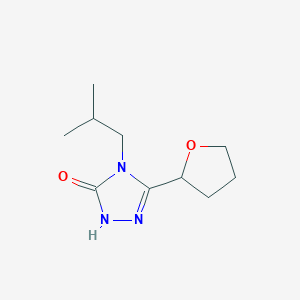
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a role in cognitive function and memory.
Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
A study conducted by Yüksek et al. (2015) focused on the synthesis of new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and their evaluation for in vitro antioxidant activities. These compounds were synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, characterized using various spectroscopic methods, and analyzed for their antioxidant properties in comparison to standard antioxidants. The lipophilicity and kinetic parameters of thermal degradation of these compounds were also investigated, showcasing their potential in various applications due to their physicochemical properties (Yüksek et al., 2015).
Catalytic Applications
Research by Bacchi et al. (2005) explored the catalytic capabilities of substituted gamma-oxoalkynes under oxidative carbonylation conditions, leading to the formation of tetrahydrofuran, dioxolane, and other derivatives in satisfactory yields. This process involved palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing a method to synthesize heterocyclic derivatives, including structures related to the compound of interest, which can have applications in the synthesis of pharmaceuticals and materials science (Bacchi et al., 2005).
Antimicrobial Agents
Another study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. This research highlights the use of a Vilsmeier–Haack reaction approach to create compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating the significant role of 1,2,4-triazol derivatives in developing new therapeutic agents (Bhat et al., 2016).
Electrochemiluminescence Applications
Zhang et al. (2017) synthesized coordination polymers based on 4-amino-1,2,4-triazole Schiff base two-dimensional Zn/Cd coordination polymers, demonstrating highly intense electrochemical luminescence (ECL) in DMF solution and high thermal stability. This study showcases the potential applications of 1,2,4-triazole derivatives in the development of materials for electrochemiluminescence and other optical technologies (Zhang et al., 2017).
Propriétés
IUPAC Name |
4-(2-methylpropyl)-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)6-13-9(11-12-10(13)14)8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLJUOLYYEWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)
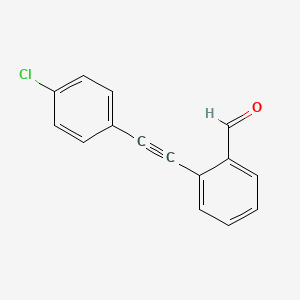
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)


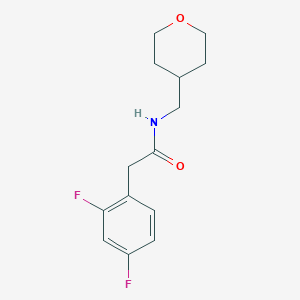
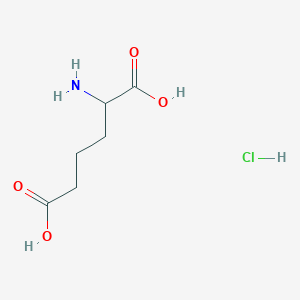
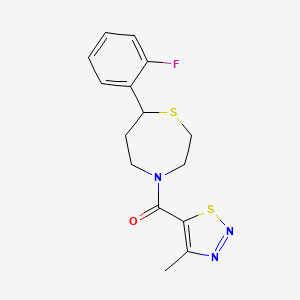
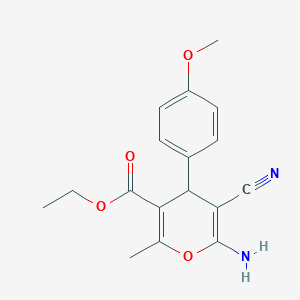
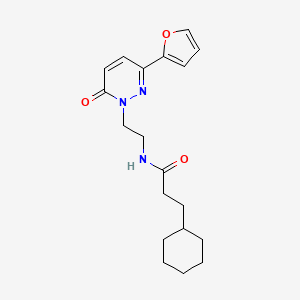
![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
